

Application Notes and Protocols: GSK-J1 in Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK-J1, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), in various cancer cell lines. GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4, have emerged as valuable tools for investigating the role of H3K27 methylation in cancer biology and as potential therapeutic agents.

Mechanism of Action

GSK-J1 functions by inhibiting the demethylation of histone H3 at lysine 27 (H3K27), specifically targeting the di- and tri-methylated forms (H3K27me2/me3). This inhibition leads to an increase in the global levels of the repressive H3K27me3 mark, subsequently altering gene expression. Dysregulation of H3K27 methylation is a common feature in many cancers, making JMJD3 and UTX attractive therapeutic targets.[1][2][3] The primary mechanism involves GSK-J1 acting as a competitive inhibitor of the 2-oxoglutarate (α -ketoglutarate) cofactor binding to the catalytic site of the Jumonji C (JmjC) domain of the demethylase enzymes.

Data Presentation

The following tables summarize the quantitative effects of GSK-J4, the cell-permeable version of GSK-J1, on various cancer cell lines.

Table 1: IC50 Values of GSK-J4 in Cancer Cell Lines



Cancer Type	Cell Line	IC50 (μM)	Incubation Time	Reference
Acute Myeloid Leukemia	KG-1	2.84	72h	[4][5]
KG-1a	3.05	72h	[4][5]	
Kasumi-1	5.52	72h	[4][5]	
THP-1	>20	72h	[4][5]	
Prostate Cancer	PC-3	~20	24h & 48h	[6]
PC-3	1.213	Not Specified	[7]	
LNCaP	~30 (24h), ~20 (48h)	24h & 48h	[6]	
C42B	0.7166	Not Specified	[7]	
Retinoblastoma	Y79	0.68	48h	[8]
WERI-Rb1	2.15	48h	[8]	
Lung Adenocarcinoma	A549	14.7	72h	[9]
Colon Cancer	HCT-116	1.77	72h	[9]

Table 2: Effects of GSK-J4 on Cell Cycle Distribution



Cancer Type	Cell Line	Treatmen t	% G0/G1	% S	% G2/M	Referenc e
Retinoblast oma	Y79	GSK-J4 (Concentra tion dependent)	Decreased	Not specified	Increased	[8]
WERI-Rb1	GSK-J4 (Concentra tion dependent)	Decreased	Not specified	Increased	[8]	
Acute Myeloid Leukemia	Kasumi-1	GSK-J4	G0/G1 Arrest	-	-	[8]
KG-1a	GSK-J4	-	S Phase Arrest	-	[8]	
Prostate Cancer	PC-3	GSK-J4	Sub-G0-G1 Increase	Decreased	Decreased	[7]
C42B	GSK-J4	Sub-G0-G1 Increase	Decreased	Decreased	[7]	
Lung Adenocarci noma	H23	10 μM GSK-J4 (24h)	-	-	-	[10]

Table 3: Induction of Apoptosis by GSK-J4

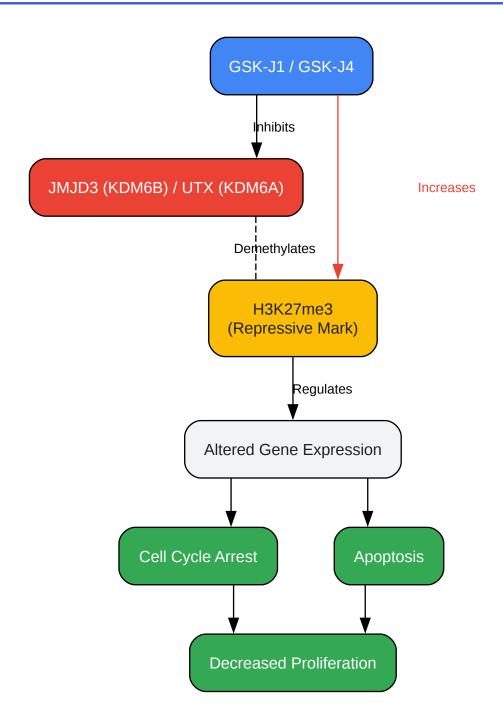


Cancer Type	Cell Line	Treatment	Apoptosis Induction	Reference
Acute Myeloid Leukemia	Kasumi-1	GSK-J4	Significant increase in apoptotic cells.	[1]
KG-1a	GSK-J4	Significant increase in apoptotic rate.	[11]	
Retinoblastoma	Y79	GSK-J4 (Concentration dependent)	Increased proportion of apoptotic cells.	[8]
WERI-Rb1	GSK-J4 (Concentration dependent)	Increased proportion of apoptotic cells.	[8]	
Prostate Cancer	PC-3	GSK-J4	Increased apoptosis.	[7]
C42B	GSK-J4	Increased apoptosis.	[7]	
Lung Adenocarcinoma	H23	10 μM GSK-J4 (48h)	Significant increase in apoptotic cells.	[10]
H1975	10 μM GSK-J4 (48h)	Significant increase in apoptotic cells.	[10]	

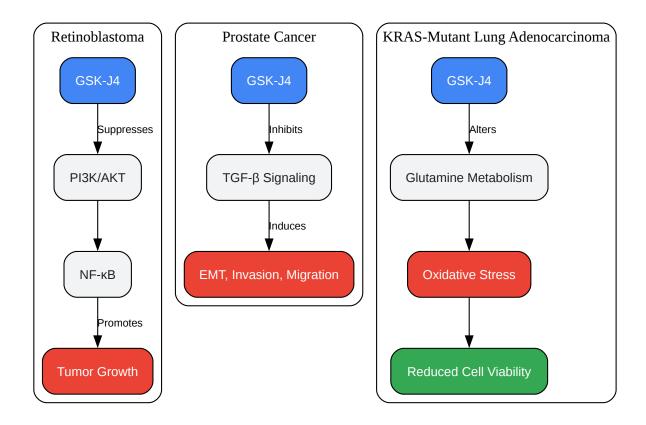
Signaling Pathways and Experimental Workflows

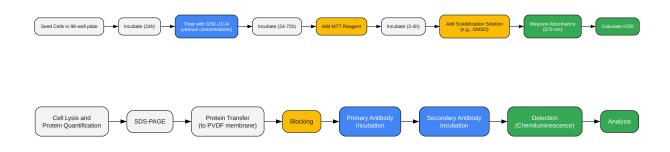
GSK-J1/J4 impacts several key signaling pathways in cancer cells, leading to the observed anti-proliferative and pro-apoptotic effects.











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